

3'-Azido-3'-deoxy-beta-L-uridine chemical structure and properties

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Compound of Interest

Compound Name: 3'-Azido-3'-deoxy-beta-L-uridine

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An In-depth Technical Guide to 3'-Azido-3'-deoxy-beta-L-uridine

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **3'-Azido-3'-deoxy-beta-L-uridine**, a notable nucleoside analog. The content is tailored for researchers, scientists, and professionals engaged in drug development and biochemical research.

Chemical Structure and Identification

3'-Azido-3'-deoxy-beta-L-uridine is a synthetic nucleoside analog where the 3'-hydroxyl group of the ribose sugar is replaced by an azido group. It is the L-enantiomer of the more commonly known 3'-azido-3'-deoxyuridine.

Chemical Structure:

Chemical structure of 3'-Azido-3'-deoxy-beta-L-uridine

Figure 1. Chemical structure of 3'-Azido-3'-deoxy-beta-L-uridine.

Table 1: Chemical Identifiers



Identifier	Value	
IUPAC Name	1-((2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolan- 2-yl)pyrimidine-2,4(1H,3H)-dione	
CAS Number	2095417-28-8[1][2]	
Molecular Formula	C ₉ H ₁₁ N ₅ O ₅ [1]	
Molecular Weight	269.21 g/mol [1]	
SMILES	O[C@H]1INVALID-LINKINVALID-LINK O[C@@H]1N2C=CC(NC2=O)=O	

Physicochemical Properties

The physicochemical properties of **3'-Azido-3'-deoxy-beta-L-uridine** are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	White to off-white solid	[2]
Storage Conditions	Store at -20°C for long-term stability	[3]
Solubility	Soluble in DMSO	[2]

Note: Detailed quantitative data such as melting point and boiling point for the L-isomer are not readily available in the public domain. For the related D-isomer, 3'-azido-3'-deoxythymidine (AZT), the melting point is reported to be in the range of 122-126 °C[4][5].

Biological Activity and Mechanism of Action

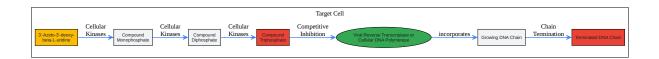
While specific biological activity data for **3'-Azido-3'-deoxy-beta-L-uridine** is limited, its primary utility is reported as a reagent in click chemistry.[1][2] However, based on the well-



documented activities of its D-isomer counterpart, azidothymidine (AZT), a potential mechanism of action as an antiviral or anticancer agent can be postulated.

L-nucleoside analogs have been shown to possess significant biological activities, often with different pharmacological and toxicity profiles compared to their D-enantiomers.[6] The proposed mechanism for nucleoside analogs like AZT involves intracellular phosphorylation to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of viral reverse transcriptases or cellular DNA polymerases.[7][8] Incorporation of the azidomodified nucleoside into a growing DNA chain leads to chain termination due to the absence of the 3'-hydroxyl group, thereby halting DNA replication.[7]

Proposed Mechanism of Action:



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Figure 2. Proposed intracellular activation and mechanism of action.

Experimental Protocols Synthesis of 3'-Azido-3'-deoxy-beta-L-uridine

A general synthetic route for 3'-azido-3'-deoxynucleosides can be adapted from published methods for the D-isomer.[9][10] The synthesis typically involves the conversion of a suitable L-ribonucleoside precursor.

Exemplary Synthetic Protocol (Adapted):

 Protection of Hydroxyl Groups: Protect the 5' and 2'-hydroxyl groups of L-uridine using appropriate protecting groups (e.g., silyl ethers).



- Activation of the 3'-Hydroxyl Group: Activate the 3'-hydroxyl group for nucleophilic substitution, for instance, by converting it into a good leaving group such as a mesylate or tosylate.
- Azide Introduction: Introduce the azido group at the 3' position via an SN2 reaction using an azide salt (e.g., sodium azide) in a suitable polar aprotic solvent. This step proceeds with inversion of stereochemistry.
- Deprotection: Remove the protecting groups from the 5' and 2'-hydroxyls to yield the final product, **3'-Azido-3'-deoxy-beta-L-uridine**.
- Purification: Purify the final compound using column chromatography or recrystallization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

3'-Azido-3'-deoxy-beta-L-uridine is primarily used as a reagent for click chemistry, enabling the covalent labeling of alkyne-modified biomolecules.[1][2]

General Protocol for Labeling an Alkyne-Containing Oligonucleotide:[11]

- Prepare Stock Solutions:
 - 3'-Azido-3'-deoxy-beta-L-uridine in DMSO.
 - Alkyne-modified oligonucleotide in nuclease-free water.
 - Copper(II) sulfate (CuSO₄) in water.
 - A reducing agent, such as sodium ascorbate, in water.
 - A copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine),
 in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, an excess of 3'-Azido-3'-deoxy-beta-L-uridine, and the THPTA ligand.



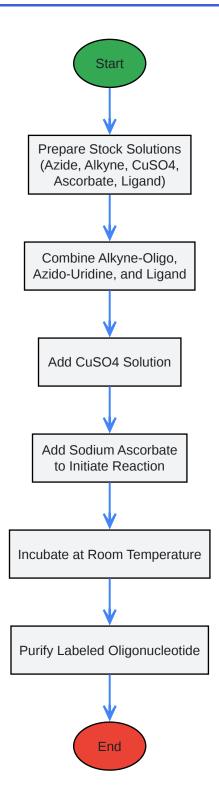




- Add the CuSO₄ solution to the mixture.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.
- Purification:
 - Purify the clicked oligonucleotide using standard methods such as ethanol precipitation or size-exclusion chromatography to remove excess reagents.

Workflow for Click Chemistry Labeling:





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Figure 3. Experimental workflow for click chemistry labeling.

Conclusion



3'-Azido-3'-deoxy-beta-L-uridine is a valuable synthetic nucleoside analog with established applications as a click chemistry reagent. While its biological activities are not as extensively characterized as its D-isomer, the structural similarity suggests potential for investigation in antiviral and anticancer research. The protocols provided herein offer a foundation for its synthesis and application in biochemical and molecular biology studies. Further research is warranted to fully elucidate the pharmacological profile of this L-nucleoside analog.

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